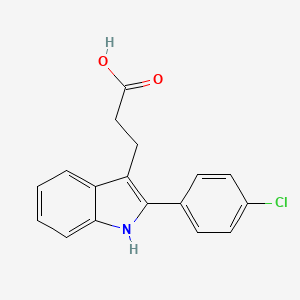![molecular formula C8H17NS B13477282 Dimethyl[(thian-3-yl)methyl]amine](/img/structure/B13477282.png)
Dimethyl[(thian-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[(thian-3-yl)methyl]amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a thian-3-yl group, which is a sulfur-containing heterocycle, attached to a dimethylamine moiety. The presence of sulfur in the thian-3-yl group imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl[(thian-3-yl)methyl]amine can be synthesized through several methods. One common approach involves the alkylation of dimethylamine with a thian-3-ylmethyl halide. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Another method involves the reductive amination of thian-3-ylmethyl ketone with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous as it provides high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(thian-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thian-3-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted amines and amides.
Scientific Research Applications
Dimethyl[(thian-3-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Dimethyl[(thian-3-yl)methyl]amine involves its interaction with various molecular targets. The sulfur atom in the thian-3-yl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor binding. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Comparison with Similar Compounds
Dimethyl[(thian-3-yl)methyl]amine can be compared with other similar compounds such as:
Dimethylamine: A simpler amine without the thian-3-yl group, which lacks the unique properties imparted by the sulfur-containing heterocycle.
Thian-3-ylmethylamine: An amine with the thian-3-yl group but without the dimethyl substitution, which may have different reactivity and biological activity.
Thian-3-ylmethyl chloride: A halide derivative that can be used as a precursor in the synthesis of this compound.
The presence of both the dimethylamine and thian-3-yl groups in this compound makes it unique, providing a combination of properties that are not found in the individual components.
Properties
Molecular Formula |
C8H17NS |
|---|---|
Molecular Weight |
159.29 g/mol |
IUPAC Name |
N,N-dimethyl-1-(thian-3-yl)methanamine |
InChI |
InChI=1S/C8H17NS/c1-9(2)6-8-4-3-5-10-7-8/h8H,3-7H2,1-2H3 |
InChI Key |
GIRMARMGZGYSQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13477203.png)
![4-chloro-N-[6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13477213.png)
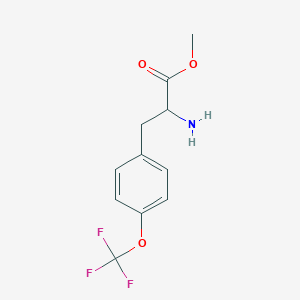
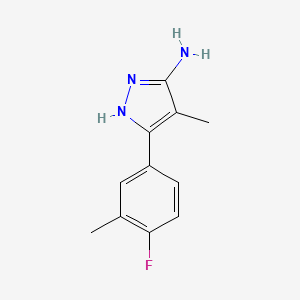
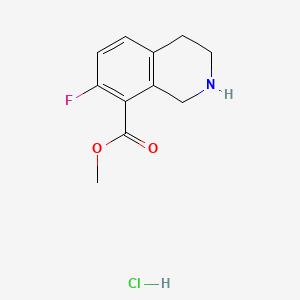


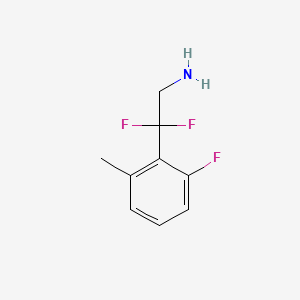
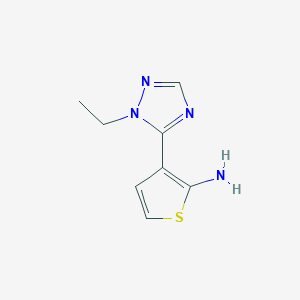
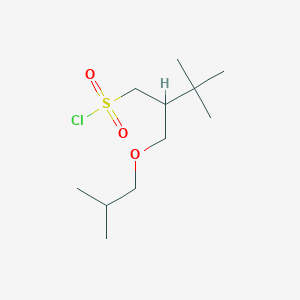
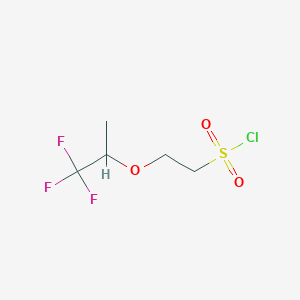
![lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13477270.png)
![Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate](/img/structure/B13477278.png)
